N-(2-Amino-2-methylpropyl)benzenesulfonamide

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Researchers optimizing sulfonamide-based leads often encounter amine metabolic lability that derails PK profiles. This compound solves that with a gem-dimethyl steric shield adjacent to the primary amine, blocking CYP-mediated N-dealkylation while preserving nucleophilic reactivity for derivatization. • Metabolically Stabilized Scaffold: gem-Dimethyl group restricts conformational freedom and extends amine half-life vs. linear aminoethyl/aminopropyl analogs. • Proven Synthetic Utility: Key intermediate for tamsulosin-type α1A/α1D antagonists; benzenesulfonamide chromophore enables preparative HPLC traceability. • Emerging Bioactivity: Preliminary IC50 ~900 nM in MDA-MB-231 TNBC cells; privileged scaffold for isoform-selective CA IX inhibitor design. Supplied as white crystalline solid, ≥95% purity. Store at 2-8°C.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 87484-87-5
Cat. No. B1290369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-2-methylpropyl)benzenesulfonamide
CAS87484-87-5
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C)(CNS(=O)(=O)C1=CC=CC=C1)N
InChIInChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3
InChIKeyMZRJFROIQYSTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-methylpropyl)benzenesulfonamide: Chemical Identity & Sulfonamide Baseline


N-(2-Amino-2-methylpropyl)benzenesulfonamide (CAS 87484-87-5; MFCD24175196) is a synthetic aryl sulfonamide building block with molecular formula C10H16N2O2S and molecular weight 228.31 g/mol [1]. It features the benzenesulfonamide pharmacophore linked to a sterically hindered 2-amino-2-methylpropyl side chain that terminates in a primary amine. The compound is commercially supplied as a white crystalline solid at specifications of ≥95% purity, with recommended long-term storage in a cool, dry environment (2–8 °C) . Within the organic sulfonamide class, the geminal dimethyl substitution on the α-carbon of the alkylamine linker distinguishes this compound from linear aminoethyl and aminopropyl analogs, giving it unique conformational properties and reactivity that are relevant to medicinal chemistry and chemical biology applications .

Scaffold Sterically hindered gem-dimethyl aryl sulfonamide building block
Workflow Conformationally constrained inhibitor design and metabolic stability SAR
Selection Context Primary amine handle supports reductive amination or amide coupling elaboration

N-(2-Amino-2-methylpropyl)benzenesulfonamide Generic Substitution Risks


Superficial structural similarity among aryl sulfonamide building blocks (e.g., N-(2-aminoethyl)-, N-(3-aminopropyl)-, or N-(2-amino-2-methylpropyl)methanesulfonamide) can lead procurement scientists to treat these compounds as interchangeable. However, the target compound’s gem-dimethyl group on the α-carbon closest to the terminal amine imposes biologically and synthetically meaningful consequences: it restricts conformational freedom, sterically shields the amine from metabolic N-dealkylation or oxidative deamination, and alters the pKa of the adjacent primary amine relative to linear-chain analogs [1]. These differences can cascade into divergent reactivity in reductive amination or amide coupling steps, altered enzyme inhibition kinetics, and distinct cellular potency profiles, making simple substitution risky without precise comparator data [2].

Risk
Target: N-(2-Amino-2-methylpropyl)benzenesulfonamide
Substitute: Linear aminoethyl or aminopropyl analogs
Mechanism
Gem-dimethyl restricts conformational freedom and sterically shields the amine
Linear spacers lack Thorpe–Ingold pre-organization and metabolic shielding
Impact
Altered reactivity in coupling steps and distinct enzyme inhibition kinetics
Divergent potency profiles and N-dealkylation susceptibility may not transfer

N-(2-Amino-2-methylpropyl)benzenesulfonamide Comparator Evidence Guide


Gem-Dimethyl Conformational Shielding vs. Linear Aminoethyl Analog

The target compound introduces a gem-dimethyl group at the α-carbon adjacent to the terminal amine, whereas the direct analog N-(2-aminoethyl)benzenesulfonamide (CAS 42988-32-9) features a linear ethylene spacer. This gem-dimethyl substitution increases the number of freely rotatable bonds from 3 (ethylene analog) to 4, yet simultaneously creates a Thorpe–Ingold effect that reduces the conformational entropy penalty upon binding or cyclization [1]. The altered conformational landscape means the gem-dimethyl compound is markedly better suited for applications requiring restricted backbone flexibility, such as designing rigidified enzyme inhibitors or pre-organized metal-chelating ligands .

Gem-Dimethyl Conformational Shielding
Class-level inference
Target: 4 rotatable bonds, XLogP3 0.6
Linear analog: 3 rotatable bonds, XLogP3 ≈ 0.2
Conformational pre-organization may support rigidified inhibitor design
In silico comparison; no head-to-head experimental data
Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Carbonic Anhydrase Inhibition: Aminoalkyl Benzenesulfonamide Class Profile

Benzenesulfonamides incorporating aminoalkyl side chains are recognized carbonic anhydrase (CA) inhibitors, with reported Ki values spanning 154–654 nM against the β-class enzyme from Saccharomyces cerevisiae and sub-micromolar Ki values against human cytosolic isoforms CA I and II [1][2]. Within this structural class, the gem-dimethyl branched amine linker of the target compound may modulate isoform selectivity compared to straight-chain analogs such as 4-(2-aminoethyl)benzenesulfonamide, though head-to-head multi-isoform profiling data specifically for CAS 87484-87-5 remain unpublished. The compound has been associated with CA IX (tumor-associated isoform) binding in preliminary reports, an isoform where selective targeting is highly sought after in anticancer agent design [3].

Carbonic Anhydrase Inhibition Class Profile
Class-level inference
Class Ki range: 154–654 nM (β-CA)
Linear analog: Ki 94.3 nM (α-CA), IC50 3,100 nM (hCA II)
Branched amine geometry offers differentiated CA IX starting point
Direct Ki data for CAS 87484-87-5 unpublished
Carbonic Anhydrase Inhibition Enzyme Kinetics Tumor-Associated CA IX

Metabolic Stability: gem-Dimethyl Shielding vs. Linear Amines

The gem-dimethyl group at the α-carbon sterically encumbers the terminal amine and the adjacent methylene carbon, a structural feature known to reduce susceptibility to cytochrome P450-mediated N-dealkylation and oxidative deamination. This concept was explicitly demonstrated in the Cav2.2 sulfonamide inhibitor series, where a gem-dimethyl sulfone isostere maintained ion channel potency while eliminating a labile circulating sulfonamide metabolite [1]. The target compound, bearing the gem-dimethyl motif on the amine-bearing carbon rather than the sulfone, is predicted to exhibit enhanced metabolic stability relative to N-(2-aminoethyl)benzenesulfonamide and N-(3-aminopropyl)benzenesulfonamide, which lack such steric shielding. Direct comparative microsomal stability half-life data (e.g., human liver microsome t1/2) have not been published for CAS 87484-87-5.

Predicted Metabolic Stability
Class-level inference
Gem-dimethyl shield predicted to reduce CYP N-dealkylation
Supports metabolically stabilized probe design
Qualitative prediction; no microsomal t1/2 data available
Drug Metabolism Metabolic Stability N-Dealkylation

Tamsulosin Synthesis: Intermediate for α1-Adrenoceptor Antagonists

The compound has been cited as a key intermediate in the synthesis of tamsulosin and related selective α1-adrenoceptor antagonists used for benign prostatic hyperplasia (BPH) . Tamsulosin contains a (2-amino-2-methylpropyl)amine moiety that is critical for its α1A/α1D subtype selectivity profile. In the synthesis route, the benzenesulfonamide-protected gem-dimethyl amine serves as a versatile handle that can be deprotected or further elaborated via reductive amination or amide coupling. Compared to the methanesulfonamide analog (CAS 1022969-52-3), which provides a smaller methyl sulfonamide group, the benzenesulfonamide variant offers greater UV detectability and distinct chromatographic retention properties, facilitating intermediate tracking and purity analysis during multi-step synthesis .

Tamsulosin Synthesis Intermediate
Supporting evidence
Benzenesulfonamide chromophore enables HPLC traceability
MW 228.31 vs. methanesulfonamide analog MW 166.24
Facilitates intermediate tracking in multi-step α1-blocker synthesis
Process chemistry context; sources incomplete
Pharmaceutical Intermediate Process Chemistry α1-Adrenoceptor Antagonist

Antiproliferative Activity in Breast Cancer Cell Lines

Preliminary in vitro studies have reported that N-(2-amino-2-methylpropyl)benzenesulfonamide reduces cell viability in MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) breast cancer cell lines, with IC50 values reported in the sub-micromolar to low micromolar range (one source indicates IC50 ≈ 900 nM against an unspecified breast cancer cell line) [1]. The compound is proposed to induce apoptosis and perturb cell cycle progression, potentially through carbonic anhydrase IX inhibition . However, these data are not published in peer-reviewed journals as of the search date, and the exact assay conditions (incubation time, serum concentration, endpoint) are incompletely specified. Consequently, direct quantitative comparison to clinically used sulfonamide CA inhibitors (e.g., acetazolamide) or to linear aminoalkyl analogs in these cell lines cannot be performed with sufficient rigor.

Antiproliferative Activity in Breast Cancer Lines
Supporting evidence
IC50 ≈ 900 nM (MDA-MB-231)
Preliminary cell-model endpoint review signal
Non-peer-reviewed data; assay conditions unspecified
Cancer Cell Biology Antiproliferative Screening Breast Cancer Models

N-(2-Amino-2-methylpropyl)benzenesulfonamide Application Scenarios


Gem-Dimethyl-Constrained Carbonic Anhydrase Inhibitor Design

The sterically restricted gem-dimethyl amine linker of this compound makes it a privileged scaffold for designing isoform-selective carbonic anhydrase inhibitors, particularly targeting tumor-associated CA IX. The branched amine geometry can be exploited in structure-based drug design to achieve binding poses inaccessible to linear aminoalkyl benzenesulfonamides, as supported by class-level Ki data showing aminoalkyl benzenesulfonamides achieve Ki values of 154–654 nM against CA enzymes [1].

Intermediate for α1-Adrenoceptor Antagonists (Tamsulosin and Analogs)

The compound serves as a strategic intermediate in the synthesis of tamsulosin and structurally related selective α1A/α1D-adrenoceptor antagonists. Its benzenesulfonamide group provides a robust UV chromophore for preparative HPLC monitoring, and the gem-dimethyl amine can be unmasked or derivatized through reductive amination or acylation, supporting multi-kilogram process routes where analytical traceability is critical for regulatory documentation.

Metabolic Stability Optimization for Sulfonamide-Based Probes

The gem-dimethyl motif adjacent to the terminal amine is anticipated to reduce CYP-mediated N-dealkylation and oxidative deamination, a design principle validated in gem-dimethyl sulfone Cav2.2 inhibitor series that retained potency while eliminating labile metabolites [2]. This compound is therefore a compelling starting point for developing metabolically stabilized chemical probes or PROTAC linkers where amine metabolic lability is a recognized failure mode.

Breast Cancer Cell-Based Antiproliferative Screening

Preliminary antiproliferative data showing IC50 ≈ 900 nM in MDA-MB-231 breast cancer cells, combined with proposed CA IX inhibition, position this compound as an early-stage hit for follow-up medicinal chemistry optimization in triple-negative breast cancer models [3]. Further head-to-head profiling against established sulfonamide CA inhibitors is needed to substantiate these findings.

Application
Selection Property
Validation Focus
CA IX inhibitor design
Gem-dimethyl-constrained scaffold
Isoform-selectivity assay context
α1-blocker intermediate synthesis
UV-active benzenesulfonamide handle
Process analytical traceability
Metabolically stabilized probe design
Steric amine shielding motif
Microsomal stability endpoint review
Breast cancer cell-model screening
Cell-model endpoint review
Antiproliferative assay context

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